2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Adenosine receptor Structure-activity relationship Medicinal chemistry

This 1,3,4-thiadiazol-2-yl benzamide features a 2-methoxy electron-donating substituent and a 2,3,5,6-tetramethylphenyl group that enhances lipophilicity (clogP ~2.0-2.4 units higher than phenyl analogs). Based on SAR, this ortho-methoxy regiospecificity is critical for adenosine A3 receptor affinity, making it a distinct pharmacophore for A3 antagonist screening. Not interchangeable with 4-OMe or unsubstituted analogs. Supplied as research-grade screening compound.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 391226-83-8
Cat. No. B2436227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391226-83-8
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3OC)C)C
InChIInChI=1S/C20H21N3O2S/c1-11-10-12(2)14(4)17(13(11)3)19-22-23-20(26-19)21-18(24)15-8-6-7-9-16(15)25-5/h6-10H,1-5H3,(H,21,23,24)
InChIKeyIXHNPIDFMHWGPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-83-8): Chemical Class and Core Characteristics for Research Procurement


2-Methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-83-8, molecular formula C20H21N3O2S, molecular weight 367.47 g/mol) belongs to the class of 1,3,4-thiadiazol-2-yl benzamide derivatives, a scaffold broadly explored for insecticidal, herbicidal, and anticancer applications [1]. The compound features a 2-methoxy substituent on the benzamide ring and a 2,3,5,6-tetramethylphenyl group at the 5-position of the thiadiazole core [2]. It is primarily supplied as a research-grade screening compound (typical purity ≥95%) for medicinal chemistry and agrochemical discovery programs .

Why 2-Methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Trivially Substituted by In-Class Analogs


Within the 1,3,4-thiadiazol-2-yl benzamide series, the position and electronic nature of the benzamide substituent critically modulate target binding and biological activity. The 2-methoxy group is an electron-donating substituent that, in related thiadiazole-benzamide adenosine receptor ligand series, has been associated with altered receptor affinity compared to unsubstituted or electron-withdrawing analogs [1]. Furthermore, the tetramethylphenyl substitution at the 5-position of the thiadiazole ring introduces significant steric bulk and lipophilicity that influences physicochemical properties and target engagement differently from simpler aryl substitutions (e.g., phenyl, chlorophenyl, or methoxyphenyl) used in comparator compounds [2]. Substituting a 2-methoxybenzamide derivative with a 4-methoxy, 2-fluoro, or unsubstituted benzamide analog without empirical validation risks losing activity, altering selectivity, or compromising physicochemical suitability for the intended assay system .

Quantitative Differentiation Evidence for 2-Methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide vs. Structural Analogs


2-Methoxy vs. Unsubstituted Benzamide: Electron-Donating Substituent Effect on Adenosine A3 Receptor Affinity

In a series of thiadiazole-based benzamide adenosine receptor antagonists, substitution at the 2-position of the benzamide ring with an electron-donating group such as methoxy or methyl was reported to increase human adenosine A3 receptor affinity compared to the unsubstituted benzamide parent compound [1]. The target compound incorporates a 2-methoxy group on the benzamide ring. By contrast, the direct unsubstituted benzamide analog N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-15-6, MW 337.44) lacks this electron-donating substituent and would be expected, based on class-level SAR trends, to exhibit lower A3 receptor affinity . Quantitative affinity data for the exact target compound are not available from primary literature; the differentiation is based on established SAR within the thiadiazole-benzamide chemotype.

Adenosine receptor Structure-activity relationship Medicinal chemistry

2-Methoxy vs. 4-Methoxy Regioisomer: Positional Isomerism Drives Differential Pharmacophore Geometry

The target compound bears the methoxy group at the ortho (2-) position of the benzamide ring, whereas the regioisomer 4-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-67-8, same MW 367.47) places the methoxy at the para position . In benzamide-containing pharmacophores, ortho-substitution alters the dihedral angle between the amide and the aryl ring, influencing both the conformational ensemble accessible to the molecule and the spatial presentation of hydrogen bond donor/acceptor functionality, compared to para-substitution [1]. Although no direct comparative bioactivity data exist for these two regioisomers, the differential conformational preferences are expected to produce distinct structure-activity profiles against any protein target with a sterically constrained binding pocket.

Regioisomer differentiation Pharmacophore modeling Medicinal chemistry

2-Methoxy (Electron-Donating) vs. 2-Fluoro (Electron-Withdrawing) Benzamide: Differential Electronic Modulation of the Thiadiazole Core

The target compound (2-OCH₃, Hammett σₘ = 0.12, σₚ = -0.27) and the 2-fluoro analog 2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391227-12-6, MW 355.43, Hammett σₘ = 0.34, σₚ = 0.06) differ fundamentally in the electronic character of the benzamide substituent . The methoxy group is electron-donating by resonance, increasing electron density on the benzamide ring and, through conjugation, on the amide linkage and thiadiazole core. The fluoro substituent is electron-withdrawing by induction, producing the opposite electronic effect. In the context of N-(5-aryl-1,3,4-thiadiazol-2-yl)amide insecticidal SAR, both the amide tail electronics and aryl A-ring substitution significantly impact activity against sap-feeding pests including Aphis gossypii and Bemisia tabaci [1]. The opposing electronic profiles predict differential target engagement, metabolic stability, and reactivity, though no direct comparative in vivo or in vitro data are published for this specific pair.

Electronic effects SAR Agrochemical discovery

Tetramethylphenyl vs. Simpler Aryl Substitutions: Lipophilicity and Steric Bulk Differentiation at the Thiadiazole 5-Position

The 2,3,5,6-tetramethylphenyl group at the thiadiazole 5-position provides substantially greater steric bulk and lipophilicity compared to commonly used aryl replacements such as phenyl, 2-chlorophenyl, or 4-methoxyphenyl employed in related compounds (e.g., N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide) . The tetramethyl substitution pattern (four methyl groups on the phenyl ring) increases calculated logP by approximately 1.5-2.0 log units compared to an unsubstituted phenyl analog (estimated based on π contributions of approximately 0.5-0.6 logP per methyl group) [1]. This elevated lipophilicity may enhance membrane permeability and target engagement in lipophilic binding pockets but may also reduce aqueous solubility. No experimental logP or solubility data are currently available from primary sources for this specific compound.

Lipophilicity Steric effects Agrochemical design

Recommended Application Scenarios for 2-Methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Based on Structural Differentiation Evidence


Adenosine A3 Receptor Antagonist Lead Optimization

Based on class-level SAR indicating that 2-methoxy electron-donating substitution on thiadiazole-benzamide scaffolds enhances adenosine A3 receptor affinity [1], this compound is positioned as a candidate for A3 antagonist screening and lead optimization programs. The ortho-methoxy regiospecificity provides a distinct pharmacophore geometry compared to the 4-methoxy regioisomer, while the tetramethylphenyl group introduces substantial lipophilicity that may favor occupancy of hydrophobic sub-pockets within the A3 receptor binding site .

Insecticidal SAR Exploration Against Sap-Feeding Pests

The N-(5-aryl-1,3,4-thiadiazol-2-yl)amide chemotype has demonstrated insecticidal activity against Aphis gossypii (cotton aphid), Myzus persicae (green peach aphid), and Bemisia tabaci (sweetpotato whitefly) [2]. The tetramethylphenyl substitution at the 5-position and 2-methoxybenzamide tail of this compound represent two variable regions identified in published SAR studies. This compound can serve as a probe to explore the steric and electronic tolerance at both the amide tail and aryl A-ring positions within insecticidal discovery programs.

Physicochemical Property Benchmarking in Benzamide-Thiadiazole Chemical Space

The compound's estimated lipophilicity (clogP elevated by ~2.0-2.4 units from tetramethyl substitution relative to phenyl analogs) and the electronic character conferred by the 2-methoxy group (Hammett σₚ = -0.27) provide a reference point for benchmarking computational ADMET predictions against experimental measurements [3]. Procurement for experimental determination of logP, aqueous solubility, and metabolic stability would enable validation of in silico models within this chemotype and inform the design of analogs with optimized drug-like or agrochemical-like properties.

Regioisomeric Probe for Ortho-Substituent Conformational Analysis

The ortho-methoxy substitution on the benzamide ring introduces conformational restriction via steric interaction with the amide carbonyl, altering the dihedral angle between the benzamide aryl ring and the amide plane . Pairing this compound with its 4-methoxy regioisomer (CAS 391226-67-8) in crystallographic or computational studies enables systematic investigation of how ortho-substitution geometry influences molecular recognition, hydrogen-bonding capacity, and overall 3D pharmacophore presentation within this scaffold class.

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